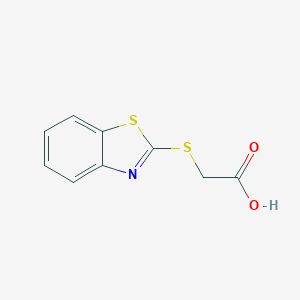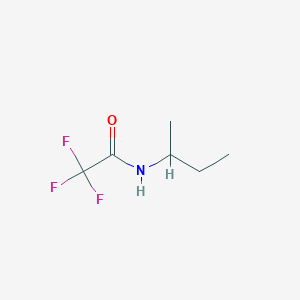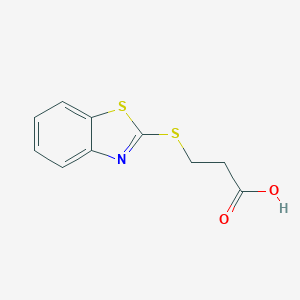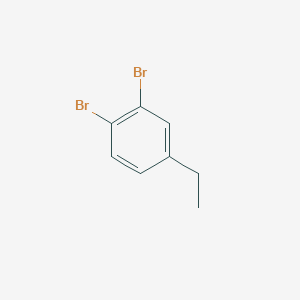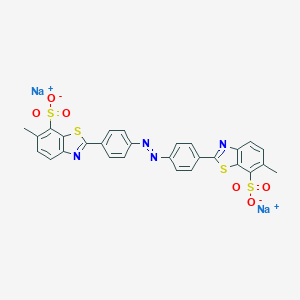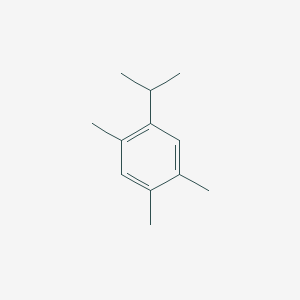
5-Isopropyl-1,2,4-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1,2,4-trimethylbenzene, also known as p-cymene, is an organic compound found in essential oils of various plants such as thyme, cumin, and oregano. It is a colorless liquid with a pleasant odor and has been used in the fragrance and flavor industry for many years. Recently, it has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-1,2,4-trimethylbenzene is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and gene expressions. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
5-Isopropyl-1,2,4-trimethylbenzene has been shown to have various biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease lipid peroxidation. It has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
P-cymene has many advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, it has limitations such as poor solubility in water and instability under certain conditions.
Zukünftige Richtungen
There are many future directions for the research of 5-Isopropyl-1,2,4-trimethylbenzene. It has shown potential as a natural alternative to synthetic drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, its potential as a food preservative and insecticide should be explored.
Synthesemethoden
P-cymene can be synthesized by various methods such as the alkylation of toluene with isopropyl alcohol or the dehydrogenation of cumene. However, the most common method is the distillation of essential oils from plants that contain 5-Isopropyl-1,2,4-trimethylbenzene.
Wissenschaftliche Forschungsanwendungen
P-cymene has been studied extensively for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's.
Eigenschaften
CAS-Nummer |
10222-95-4 |
|---|---|
Produktname |
5-Isopropyl-1,2,4-trimethylbenzene |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1,2,4-trimethyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-7-10(4)9(3)6-11(12)5/h6-8H,1-5H3 |
InChI-Schlüssel |
POOXAYBPGIHSME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C(C)C)C |
Siedepunkt |
221.0 °C |
melting_point |
21.0 °C |
Andere CAS-Nummern |
10222-95-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



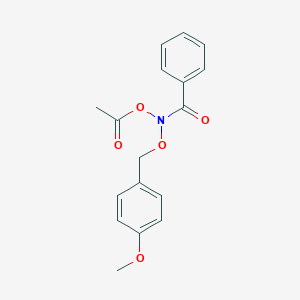
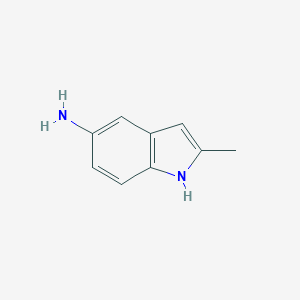
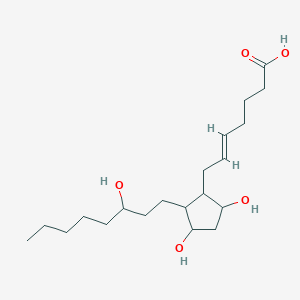
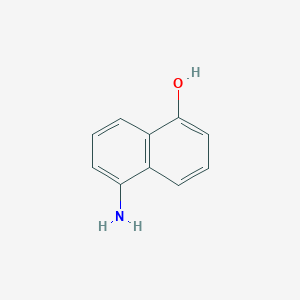
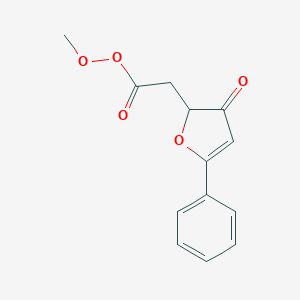
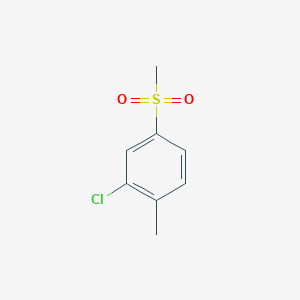
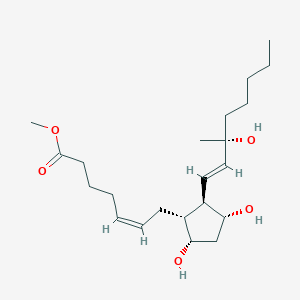
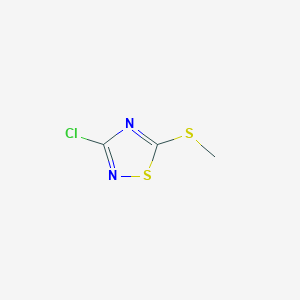
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
